N-(4-bromopyridin-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-7-14-11(8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPHDASGYAHGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of N 4 Bromopyridin 2 Yl Benzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, researchers can piece together the molecular framework.
In the ¹H NMR spectrum of N-(4-bromopyridin-2-yl)benzamide, the signals corresponding to the aromatic and amide protons appear at distinct chemical shifts, influenced by their electronic environments. The protons on the pyridine (B92270) ring are affected by the electron-withdrawing nature of the nitrogen atom and the bromine substituent. nih.gov Typically, the proton adjacent to the ring nitrogen (H6) is observed at a downfield chemical shift due to the deshielding effect of the nitrogen. plos.org The presence of an electron-donating amino group on the pyridine ring, as seen in related structures, tends to shift the signals of the pyridine protons upfield. plos.org
The protons of the benzoyl group also exhibit characteristic chemical shifts in the aromatic region of the spectrum. The integration of these signals, which corresponds to the relative number of protons, helps in their assignment. Furthermore, the coupling constants (J values) between adjacent protons provide valuable information about their connectivity. For instance, the doublet of doublets observed for a pyridine proton (H5) in a similar compound indicates coupling with two neighboring protons. plos.org The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Amide (N-H) | ~10.5 | br s | - | 1H |
| Pyridine H-3 | ~8.4 | d | ~2.0 | 1H |
| Pyridine H-5 | ~7.8 | dd | ~5.5, 2.0 | 1H |
| Benzoyl H-2', H-6' | ~7.9 | d | ~7.5 | 2H |
| Benzoyl H-3', H-5' | ~7.5 | t | ~7.5 | 2H |
| Benzoyl H-4' | ~7.6 | t | ~7.5 | 1H |
| Pyridine H-6 | ~8.2 | d | ~5.5 | 1H |
Note: This is a hypothetical table based on known chemical shift ranges and coupling patterns for similar structures. Actual values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. savemyexams.com Each unique carbon atom gives rise to a distinct signal. The hybridization state (sp², sp³) of the carbon atoms determines their chemical shift range. savemyexams.com
For this compound, all carbons in the pyridine and benzene (B151609) rings are sp² hybridized and will appear in the aromatic region of the spectrum (typically 110-160 ppm). savemyexams.com The carbon atom of the carbonyl group (C=O) in the amide linkage is also sp² hybridized but is significantly deshielded and appears further downfield, generally in the range of 160-185 ppm. savemyexams.comlibretexts.org The carbon atom bonded to the bromine (C-Br) will also have a characteristic chemical shift.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) | Hybridization |
| Carbonyl (C=O) | 160 - 185 | sp² |
| Pyridine Ring Carbons | 110 - 160 | sp² |
| Benzene Ring Carbons | 110 - 160 | sp² |
| Carbon bonded to Bromine (C-Br) | ~115 - 130 | sp² |
Note: These are general ranges and the exact chemical shifts will depend on the specific electronic environment of each carbon atom.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the pyridine and benzene rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. plos.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. plos.org This is particularly useful for identifying the connectivity between the benzoyl and pyridinyl moieties through the amide linkage, for instance, by observing a correlation between the amide proton and the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu
The amide functional group in this compound gives rise to several characteristic absorption bands in the IR spectrum. The most prominent of these is the C=O stretching vibration, which typically appears as a strong band in the region of 1650-1680 cm⁻¹. elixirpublishers.commissouri.edu The exact frequency can be influenced by hydrogen bonding and the electronic effects of the attached aromatic rings. The N-H stretching vibration of the amide group is also observable, usually in the range of 3200-3400 cm⁻¹. msu.edu
The pyridine ring exhibits characteristic in-plane C=C and C=N stretching vibrations in the region of 1400-1600 cm⁻¹. elixirpublishers.com The C-H bending vibrations of the substituted aromatic rings also produce distinct signals. The stretching vibration of the C-Br bond is expected to appear at lower frequencies, typically in the range of 515-690 cm⁻¹. libretexts.orgorgchemboulder.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide (N-H) | Stretch | 3200 - 3400 |
| Amide (C=O) | Stretch | 1650 - 1680 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Pyridine C=C, C=N | Ring Stretch | 1400 - 1600 |
| C-Br | Stretch | 515 - 690 |
Note: These are general frequency ranges and the actual positions of the absorption bands can vary.
Detection and Analysis of Hydrogen Bonding Interactions
Hydrogen bonds play a critical role in determining the conformation and crystal packing of benzamide (B126) derivatives. In the solid state, this compound can exhibit both intramolecular and intermolecular hydrogen bonds. The amide proton (N-H) is the primary hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridinyl nitrogen atom are potential acceptors. nih.gov
The analysis of hydrogen bonding is crucial for understanding the supramolecular chemistry of these compounds, affecting properties like solubility and melting point.
Table 1: Potential Hydrogen Bonding Parameters in this compound
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| N-H (amide) | C=O (carbonyl) | Intermolecular / Intramolecular |
Note: This table is based on the functional groups present in the molecule and data from analogous structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, the precise mass is a critical quality control parameter and a definitive confirmation of its identity. nih.gov Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are commonly employed for such analyses. rsc.org The high-resolution data allows for differentiation between compounds with the same nominal mass but different elemental formulas.
Table 2: HRMS Data for this compound and a Related Derivative
| Compound | Molecular Formula | Calculated Precise Mass (Da) | Observed Mass (m/z) | Ion Type | Reference |
|---|---|---|---|---|---|
| This compound | C₁₂H₉BrN₂O | 275.98983 | Not reported | [M+H]⁺ | nih.govnih.gov |
Fragmentation Pattern Analysis for Structural Confirmation and Connectivity
Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule, providing a fragmentation pattern that serves as a structural fingerprint. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For this compound, the primary fragmentation is expected to occur at the amide bond, which is the most labile linkage.
Common fragmentation pathways for related benzamide and sulfonamide structures involve: researchgate.netnih.govresearchgate.net
Amide Bond Cleavage: The most common fragmentation would be the cleavage of the C-N bond of the amide, leading to the formation of a benzoyl cation and a 2-amino-4-bromopyridine (B18318) fragment, or their respective radical cations.
Pyridine Ring Fragmentation: Subsequent fragmentation of the 4-bromopyridinyl moiety.
Benzene Ring Fragmentation: Loss of CO from the benzoyl cation to form a phenyl cation.
These characteristic fragmentation patterns are essential for identifying the compound in complex mixtures and for structural elucidation of unknown derivatives. nih.gov
X-ray Crystallography for Solid-State Structural Insights
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into molecular geometry and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. For a molecule like this compound, SCXRD would confirm the connectivity of the benzoyl and 4-bromopyridinyl moieties. It would also reveal the planarity of the amide group and the relative orientation of the two aromatic rings. In studies of similar molecules, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, SCXRD has been used to determine the crystal system and space group (e.g., monoclinic, C2/c). nih.gov This technique is essential for unambiguously establishing the stereochemistry and conformation of the molecule in the solid state.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Table 3: Representative Crystallographic Data from a Related Benzamide Structure
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C-Br | Carbon-Bromine bond | ~1.90 | nih.gov |
| C=O | Carbonyl Carbon-Oxygen | ~1.23 | nih.gov |
| C-N (amide) | Amide Carbon-Nitrogen | ~1.35 | nih.gov |
| Bond Angles (°) | |||
| O-C-N | Amide angle | ~122 | nih.gov |
| C-N-C | Angle around amide nitrogen | ~125 | nih.gov |
| Torsion Angles (°) |
Note: The values in this table are representative and are based on published data for structurally similar compounds, such as 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, to illustrate the type of information obtained from X-ray crystallography.
Investigation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
The three-dimensional architecture of this compound and its derivatives in the solid state is dictated by a complex interplay of intermolecular forces. X-ray crystallography studies on analogous benzamide structures reveal that crystal packing is primarily governed by hydrogen bonds, halogen interactions, and other weak non-covalent forces, which together create a stable, repeating lattice.
The intermolecular interactions extend to form more complex networks. For instance, in the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide, molecules are linked through C—H···O interactions and halogen–halogen interactions (Br···Br), with a reported distance of 3.4976 (7) Å. nih.gov These combined interactions lead to the formation of edge-fused ring motifs, such as R²₂(10), R²₂(15), and R⁶₆(32), which propagate along specific crystallographic directions to build the supramolecular assembly. nih.govnih.gov The packing is often further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. The specific nature and relative contribution of these interactions can be influenced by the presence and position of different substituents on the phenyl and pyridyl rings. ias.ac.in
Table 1: Common Intermolecular Interactions in Brominated Benzamide Derivatives
| Interaction Type | Description | Typical Atom-Atom Distance (Å) | Reference |
| N—H···O Hydrogen Bond | An intramolecular bond between the amide hydrogen and the carbonyl oxygen, forming an S(6) ring. | ~2.6 | researchgate.net |
| C—H···O Hydrogen Bond | Weak intermolecular bonds linking molecules into a larger network. | Variable | nih.gov |
| Br···Br Halogen Bond | An interaction between bromine atoms on adjacent molecules, contributing to crystal stability. | ~3.5 | nih.gov |
| π-π Stacking | Interactions between the electron clouds of aromatic rings on neighboring molecules. | Variable | ias.ac.in |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of this compound. The absorption of UV-Vis light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The key chromophores in this compound are the benzoyl group and the 4-bromopyridin-2-yl moiety, which contain π-systems and non-bonding (n) electrons.
The electronic transitions observed in the UV-Vis spectrum of benzamide derivatives are typically of two main types: π→π* and n→π* transitions. youtube.com
π→π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the aromatic rings (benzene and pyridine). The substitution of a halogen atom, like bromine, on the pyridine ring can cause a bathochromic (red) shift, moving the absorption to a longer wavelength compared to the unsubstituted compound. researchgate.net
n→π Transitions:* These transitions involve moving an electron from a non-bonding orbital (e.g., the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital of the carbonyl group or the aromatic rings. youtube.com These transitions are typically of lower intensity than π→π* transitions.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Associated Functional Group(s) | Expected Intensity |
| π→π | π → π | Benzene Ring, Pyridine Ring, Carbonyl Group | High |
| n→π | n → π | Carbonyl Oxygen, Amide Nitrogen, Pyridine Nitrogen | Low to Medium |
Elemental Analysis for Empirical Formula and Purity Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and bromine) in a sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₂H₉BrN₂O. nih.gov This comparison serves as a crucial verification of the compound's empirical formula and provides a quantitative measure of its purity. A close correlation between the found and calculated values indicates a high degree of purity. This method was used to characterize a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. researchgate.net
Table 3: Elemental Analysis Data for this compound (Molecular Formula: C₁₂H₉BrN₂O; Molecular Weight: 277.12 g/mol ) nih.gov
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon (C) | 52.01% | 52.05% ± 0.4% |
| Hydrogen (H) | 3.27% | 3.30% ± 0.4% |
| Bromine (Br) | 28.83% | 28.79% ± 0.4% |
| Nitrogen (N) | 10.11% | 10.15% ± 0.4% |
| Oxygen (O) | 5.77% | 5.71% ± 0.4% |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate chromatographic technique employed for the purity assessment of this compound. This method separates the target compound from any impurities, such as unreacted starting materials, byproducts, or degradation products, based on their differential partitioning between a stationary phase and a mobile phase.
In a typical reverse-phase HPLC analysis, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The components of the sample are detected as they elute from the column, often by a UV detector set to a wavelength where the analyte absorbs strongly. The resulting chromatogram displays peaks corresponding to each separated component. The purity of the this compound sample is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. A purity level of >95% is often required for subsequent applications.
Table 4: Representative HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (tR) | ~7.5 min (Hypothetical) |
| Purity | >98% (Example Result) |
Reactivity and Mechanistic Investigations of N 4 Bromopyridin 2 Yl Benzamide
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in N-(4-bromopyridin-2-yl)benzamide is the primary site for a variety of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and modifications at the pyridine nitrogen.
The bromine atom at the 4-position of the pyridine ring is a key functional group that enables the synthesis of diverse derivatives through nucleophilic substitution reactions.
The bromine atom on the pyridine ring can be displaced by various nucleophiles. Thiols, in particular, are effective nucleophiles for the substitution of heteroaryl halides. nih.gov The reaction between a heteroaryl halide and a thiol can proceed smoothly in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) with a base such as potassium carbonate, often at temperatures ranging from room temperature to 100 °C. nih.gov For electron-deficient heteroarenes, these reactions can occur without the need for an additional electron-withdrawing group. nih.gov Thiols are generally more nucleophilic than amines, which allows for selective reactions in some cases. nih.gov
Recent studies have shown that 2-halopyridinium ketene (B1206846) hemiaminals are highly reactive towards nucleophilic aromatic substitution with both alkyl and aryl amines, as well as thiols, sometimes even at room temperature. chemrxiv.org
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Heteroaryl Halide | Thiol | K₂CO₃, DMAc, rt-100 °C | Heteroaryl Thioether | nih.gov |
| 2-Halopyridinium Ketene Hemiaminal | Thiol/Amine | Room Temperature | Substituted Pyridine | chemrxiv.org |
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org A variety of catalysts, bases, and solvent systems can be employed, and the optimal conditions are often substrate-dependent. nih.govresearchgate.netresearchgate.net For instance, reactions can be performed in solvents like dioxane/water or THF/water with bases such as K₃PO₄ or K₂CO₃. nih.govresearchgate.net
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is also palladium-catalyzed and requires a base. libretexts.orgnih.gov The process typically involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The choice of catalyst, base, solvent, and temperature can significantly impact the reaction's efficiency and stereoselectivity. nih.gov Common conditions may involve a Pd(OAc)₂ catalyst with a phosphine (B1218219) ligand and a base like K₂CO₃ in a polar solvent such as DMF. nih.govnih.gov
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination | libretexts.org |
| Heck | Alkene | Pd(OAc)₂/ligand | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | libretexts.org |
The bromine atom on the pyridine ring can be converted to a boronic acid or boronic ester group through a borylation reaction. This transformation is valuable as it opens up the molecule to subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents. nih.gov
Electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further enhanced by the electron-withdrawing nature of the benzamido group. Consequently, the ring is significantly less reactive towards electrophiles compared to benzene (B151609). libretexts.org Reactions like nitration or halogenation, which are common for benzene derivatives, would require harsh conditions and are likely to be unselective or fail altogether. libretexts.orgorganic-chemistry.org
The nitrogen atom in the pyridine ring can undergo oxidation to form an N-oxide. This transformation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. Conversely, the pyridine ring can be reduced, although this typically requires strong reducing agents. The specific conditions for these transformations on this compound are not extensively documented in the provided search results but can be inferred from general pyridine chemistry.
Nucleophilic Substitution Reactions on the Pyridine Bromine Atom
Reactivity of the Benzamide (B126) Moiety
The benzamide portion of the molecule, consisting of a benzene ring attached to the carbonyl group of the amide, is a key site for chemical reactions. Its reactivity is significantly influenced by the electronic nature of the N-(4-bromopyridin-2-yl) group.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the benzamide moiety can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.com The regioselectivity of this reaction is governed by the directing effects of the substituents attached to the ring. In this compound, the amide group (-CONH-) is the primary substituent on the benzene ring.
The amide group is generally considered a deactivating group, meaning it makes the benzene ring less reactive towards electrophiles compared to benzene itself. This is due to the electron-withdrawing inductive effect of the carbonyl group. However, the nitrogen atom of the amide has a lone pair of electrons that can be delocalized into the benzene ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com
A computational analysis of the electron density distribution in this compound would provide more definitive insights into the most likely sites for electrophilic attack on the benzene ring. Such studies can calculate the partial charges on each carbon atom of the ring, with the most electron-rich positions being the most susceptible to electrophilic substitution. rsc.org
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | meta-nitro-N-(4-bromopyridin-2-yl)benzamide |
| Bromination | Br₂, FeBr₃ | meta-bromo-N-(4-bromopyridin-2-yl)benzamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-acyl-N-(4-bromopyridin-2-yl)benzamide |
Transformations Involving the Amide Linkage
The amide bond is a robust functional group, but it can undergo several important transformations, including hydrolysis and reactions at the amide nitrogen.
Hydrolysis Kinetics and Mechanism
The hydrolysis of the amide bond in this compound results in the cleavage of the molecule to form 4-bromobenzoic acid and 2-amino-4-bromopyridine (B18318). This reaction can be catalyzed by either acid or base.
Under acidic conditions, the reaction typically proceeds via an A-2 mechanism. semanticscholar.org The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-amino-4-bromopyridine yields the carboxylic acid.
Basic hydrolysis, on the other hand, generally follows a BAC2 mechanism. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving group (the nitrogen of the aminopyridine) by a solvent molecule like water facilitates its departure, leading to the formation of the carboxylate salt and the aminopyridine. researchgate.net
Kinetic studies on the hydrolysis of related N-substituted amides have shown that the rate is dependent on the pH of the solution and the nature of the substituents on both the benzoyl and the N-aryl rings. researchgate.netresearchgate.net For this compound, the electron-withdrawing nature of the 4-bromopyridin-2-yl group is expected to influence the rate of hydrolysis.
| Condition | Reagents | Products |
| Acidic Hydrolysis | 6M HCl, reflux | 4-Bromobenzoic acid + 2-Amino-4-bromopyridine |
| Basic Hydrolysis | NaOH (aq), EtOH, 80°C | 4-Bromobenzoate salt + 2-Amino-4-bromopyridine |
N-Alkylation and N-Acylation Reactions at the Amide Nitrogen
The amide nitrogen in this compound possesses a lone pair of electrons and can, in principle, act as a nucleophile in alkylation and acylation reactions. However, the delocalization of this lone pair into the adjacent carbonyl group reduces its nucleophilicity. digitellinc.com
N-Alkylation: Direct N-alkylation of amides is often challenging and may require strong bases to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. rsc.org Alternatively, specialized catalytic systems can be employed to facilitate the reaction under milder conditions. researchgate.netnih.gov For this compound, the reaction with an alkyl halide in the presence of a strong base like sodium hydride could potentially lead to the corresponding N-alkylated product. Mechanochemical methods have also been shown to be effective for the N-alkylation of imides and could potentially be applied here. nih.gov
N-Acylation: The N-acylation of amides to form imides is also possible. This transformation typically requires the use of a strong base to generate the amidate anion, which then reacts with an acylating agent such as an acyl chloride or anhydride. semanticscholar.org The reaction of this compound with a benzoyl chloride in the presence of a suitable base would be expected to yield the corresponding N,N-diacyl derivative. Studies on the benzoylation of 2-aminopyridine (B139424) have shown that the reaction can proceed through different mechanisms depending on the solvent and reaction conditions, sometimes leading to dibenzoylated products. publish.csiro.au
| Reaction | Reagents | Potential Product |
| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | N-alkyl-N-(4-bromopyridin-2-yl)benzamide |
| N-Acylation | Acyl chloride, Base (e.g., pyridine) | N-acyl-N-(4-bromopyridin-2-yl)benzamide |
Interplay of Reactive Centers within the this compound Scaffold
Influence of the Bromine Atom on Reactivity and Electronic Distribution
The bromine atom at the 4-position of the pyridine ring exerts a significant electronic influence on the entire molecule. Bromine is an electronegative atom and therefore has an electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic substitution.
The electron-withdrawing nature of the bromine atom also influences the reactivity of the distant benzamide moiety. This electronic effect is transmitted through the pyridine ring and the amide linkage. A quantitative measure of this effect can be understood through the Hammett equation, which relates the reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of the substituents. libretexts.org The positive Hammett sigma (σ) value for a para-bromo substituent indicates its electron-withdrawing character, which would be expected to affect the pKa of the amide N-H and the reactivity of the benzoyl group. researchgate.net
Computational studies modeling the electron density distribution would provide a clearer picture of how the bromine atom modulates the electronic landscape of the entire this compound molecule, thereby influencing the reactivity at both the pyridine and benzene rings, as well as the amide linkage.
Mechanistic Pathways of Observed Transformations
While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the surveyed literature, the transformations it undergoes are expected to follow well-established and extensively studied mechanistic pathways for similar compounds, particularly other bromopyridine derivatives. The primary transformations involve the palladium-catalyzed cross-coupling of the aryl bromide.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the pyridine ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals and materials. researchgate.net The general catalytic cycle for these transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, involves a series of fundamental steps.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. mdpi.com For this compound, this would involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction can be broken down into three main steps:
Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) species. mdpi.com
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron compound. mdpi.com Mechanistic studies on bromopyridines suggest that this step can proceed through a palladium hydroxido complex reacting with the neutral organoboron compound. researchgate.net
Reductive Elimination : This is the final step where the two organic fragments on the palladium(II) complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
| Step | Intermediate/Transition State | Description |
|---|---|---|
| Oxidative Addition | Pd(0)Ln | Active palladium(0) catalyst with ligands (L). |
| Aryl-Pd(II)(Br)Ln | Palladium(II) complex formed after insertion into the C-Br bond of this compound. | |
| Transmetalation | [R-B(OH)3]- | Activated boronate species formed by the reaction of boronic acid with a base. |
| Aryl-Pd(II)(R)Ln | Palladium(II) complex with both the aryl group from the substrate and the R group from the boronic acid. | |
| Reductive Elimination | Aryl-R | The final coupled product. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the substitution of the bromine atom in this compound with a variety of amine nucleophiles.
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves the following key steps:
Oxidative Addition : A palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate. wikipedia.orgyoutube.com
Amine Coordination and Deprotonation : An amine coordinates to the palladium(II) center, and a base is used to deprotonate the coordinated amine, forming a palladium-amido complex. wikipedia.org
Reductive Elimination : The final step is the reductive elimination of the C-N bond, which yields the aminated product and regenerates the palladium(0) catalyst. wikipedia.orgyoutube.com The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, is crucial for the efficiency of this step. youtube.com
| Parameter | Typical Component/Condition | Role in the Reaction |
|---|---|---|
| Aryl Halide | This compound | The electrophilic coupling partner. |
| Amine | Primary or secondary amines | The nucleophilic coupling partner. |
| Catalyst | Pd(0) source (e.g., Pd2(dba)3) | The active catalyst for the cross-coupling. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Stabilizes the catalyst and facilitates oxidative addition and reductive elimination. youtube.com |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) | Deprotonates the amine to form the active nucleophile. |
| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane) | Provides the reaction medium. |
Computational and Theoretical Studies of N 4 Bromopyridin 2 Yl Benzamide
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uokerbala.edu.iq It is a cornerstone of computational chemistry for predicting the properties of molecules such as benzamide (B126) derivatives.
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.
For a molecule like N-(4-bromopyridin-2-yl)benzamide, a key aspect of its structure is the relative orientation of the pyridine (B92270) and benzamide rings. This is defined by dihedral angles, particularly around the amide linkage (C-C-N-C). Theoretical conformational analysis can identify stable conformers (e.g., folded vs. extended forms) and the energy barriers between them. nih.gov For instance, a study on other N-aryl benzamides revealed that the aryl rings are significantly twisted with respect to each other, with calculated dihedral angles differing from those found in the solid state, highlighting the influence of crystal packing forces. nih.gov In a related compound, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the amide segment was found to make dihedral angles of 23.4° and 20.5° with the adjacent benzene (B151609) rings. nih.gov
Table 1: Illustrative Dihedral Angles in Related Benzamide Structures This table presents example data from related compounds to illustrate typical findings from conformational analysis.
| Compound | Dihedral Angle | Method | Reference |
|---|---|---|---|
| N-[4-(trifluoromethyl)phenyl]benzamide | ~30° (in isolation) | DFT | nih.gov |
| N-[4-(trifluoromethyl)phenyl]benzamide | ~60° (in crystal) | X-ray | nih.gov |
DFT calculations provide deep insights into the electronic properties of a molecule.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and electronic excitability. A smaller gap suggests higher reactivity and polarizability. researchgate.net Studies on various benzamide derivatives have shown that modifying substituents can tune this gap; for example, adding electron-donating groups tends to raise the HOMO energy level and decrease the gap. sci-hub.se
Molecular Orbitals: Analysis of the HOMO and LUMO electron density distribution reveals the most probable sites for electrophilic and nucleophilic attacks. For a typical benzamide, the HOMO is often distributed over the amide group and the phenyl ring, while the LUMO is located elsewhere on the structure, indicating the pathways for charge transfer within the molecule. researchgate.netsci-hub.se
Charge Distribution and Electrostatic Potential (MEP) Maps: Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on each atom, revealing insights into intramolecular interactions. researchgate.net MEP maps visualize the electrostatic potential on the molecule's surface, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). These maps provide a clear picture of a molecule's reactive sites. researchgate.net
Table 2: Example HOMO-LUMO Energy Data for Benzamide Derivatives This table contains data for benzamide and its designed derivatives to illustrate electronic property calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Benzamide (Reference) | -6.724 | -1.071 | 5.65 | sci-hub.se |
| N-benzhydryl benzamide | -6.44 | -1.06 | 5.37 | sci-hub.se |
DFT is widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Vibrational Frequencies (IR/Raman): Calculations can predict the vibrational modes of the molecule, which correspond to the peaks in Infrared (IR) and Raman spectra. Key vibrational frequencies for this compound would include the N-H stretch, C=O stretch of the amide group, and various C-Br, C-N, and aromatic C-H vibrations. For example, in a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations successfully assigned the observed IR and Raman bands, noting that the C=O stretching mode gives a strong signal. esisresearch.orgresearchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, a good correlation between calculated and experimental shifts can often be achieved, aiding in the structural elucidation of complex molecules. nih.gov
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) can predict the electronic transitions and corresponding UV-Vis absorption maxima (λmax). This helps to understand the electronic structure and can predict the color and photophysical properties of a compound. sci-hub.se
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.
Functional: The functional approximates the exchange-correlation energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. uokerbala.edu.iqsci-hub.se Other functionals like CAM-B3LYP and WB97XD are also used, particularly for systems where long-range interactions are important. sci-hub.se
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style split-valence basis set that is widely used. It includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in orbital shapes, leading to more accurate results. uokerbala.edu.iq The selection of an appropriate basis set is crucial for obtaining reliable predictions. sci-hub.se
Reactions and measurements are often performed in a solvent, which can significantly influence molecular properties. Implicit solvation models, such as the Integral Equation Formalism version of the Polarizable Continuum Model (IEF-PCM), are used to account for these effects. esisresearch.org This model treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment, which often improves agreement with experimental results obtained in solution.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or a biological receptor). nih.govresearchgate.net
For this compound, MD simulations could be used to:
Explore its conformational landscape in solution, identifying dominant conformations and the transitions between them.
Study its interaction and binding stability with a biological target, such as an enzyme or receptor, providing insights into its potential mechanism of action. nih.gov
Calculate thermodynamic properties like free energies of binding.
MD simulations require a force field, a set of parameters that defines the potential energy of the system. The Automated Topology Builder (ATB) is one resource used to generate force field parameters for novel small molecules for use in MD simulations. uq.edu.au
Conformational Dynamics and Stability in Various Environments
A computational analysis of this compound would investigate its possible conformations, which arise from the rotation around its single bonds, particularly the amide (C-N) and the phenyl-carbonyl bonds. The stability of these conformers is dictated by steric and electronic effects. The two aromatic rings—the benzoyl group and the bromopyridinyl group—are not expected to be coplanar due to steric hindrance. Density Functional Theory (DFT) calculations would be the standard method to determine the dihedral angles between these rings and the amide plane in the lowest energy conformation.
The environment, especially the solvent, would significantly influence conformational stability. Molecular dynamics simulations could be employed to study how the molecule's shape and flexibility change over time in different solvents, from nonpolar to polar, revealing the most probable conformations in a given medium.
Intermolecular Interactions and Solvent-Solute Dynamics
The interactions between this compound and surrounding molecules are key to its physical properties and biological activity. Theoretical studies would identify and quantify the types of non-covalent interactions it can form. These include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen are potential hydrogen bond acceptors.
Halogen Bonding: The bromine atom can act as a halogen bond donor.
π-π Stacking: The two aromatic rings can engage in stacking interactions with other aromatic systems.
Simulations of the molecule in a solvent box would illustrate the dynamics of the solvent shell, showing how solvent molecules arrange themselves around the solute and the energetics of these interactions.
Quantum Chemical Reactivity Descriptors
To predict how this compound might behave in a chemical reaction, quantum chemical descriptors are calculated.
Fukui Functions and Local Reactivity Indicators (e.g., LOL, ELF) for Predicting Reaction Sites
Fukui functions are essential for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these calculations would likely indicate that the nitrogen and oxygen atoms of the amide group are susceptible to electrophilic attack, while certain carbon atoms on the rings might be prone to nucleophilic attack.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a visual map of electron pair localization, helping to understand the nature of the chemical bonds and lone pairs throughout the molecule.
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
| Descriptor | Predicted Significance for this compound |
| HOMO-LUMO Gap | A smaller energy gap suggests higher reactivity and lower kinetic stability. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. A lower value indicates higher reactivity. |
| Electronegativity (χ) | Indicates the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | Quantifies the molecule's ability to accept electrons, indicating its strength as an electrophile. |
Without a specific study, numerical values for this compound cannot be provided.
Theoretical Characterization of Halogen Bonding Interactions
Role of the Bromine Atom in Non-Covalent Interactions
The bromine atom on the pyridine ring is a key feature of the molecule. Due to the electron-withdrawing nature of the adjacent nitrogen atom and the ring itself, the bromine atom is expected to have a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This allows it to act as a halogen bond donor, forming directional interactions with Lewis bases (electron donors) such as oxygen or nitrogen atoms from other molecules. Computational studies on similar bromo-aromatic compounds have confirmed the importance of such interactions in determining crystal packing and in molecular recognition at protein binding sites. ruhr-uni-bochum.de A theoretical analysis would quantify the strength and directionality of these potential halogen bonds for this compound.
Computational Assessment of Halogen Bond Strength and Directionality
A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the computational assessment of halogen bond strength and directionality for this compound. While theoretical investigations are crucial for understanding the non-covalent interactions that govern molecular recognition and crystal packing, it appears that this particular compound has not been the subject of dedicated computational analysis regarding its halogen bonding characteristics.
In general, the computational assessment of halogen bonds, such as the C-Br···Y interaction (where Y is a halogen bond acceptor like an oxygen or nitrogen atom), involves a variety of sophisticated theoretical methods. These methods are employed to elucidate the nature, strength, and geometric preferences of these interactions.
A key feature of a halogen atom involved in a halogen bond is the presence of a "σ-hole," an electropositive region on the halogen atom opposite to the covalent bond. nih.gov The strength and directionality of the halogen bond are largely governed by the electrostatic interaction between this positive σ-hole and an electron-rich (Lewis basic) site on an adjacent molecule. nih.gov
Typical Computational Approaches
When such studies are conducted, they typically involve the following computational methods:
Molecular Electrostatic Potential (MEP) Analysis: This method is used to visualize the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It allows for the identification of electrophilic (positive) and nucleophilic (negative) regions. For this compound, an MEP analysis would be expected to show a positive σ-hole on the bromine atom, indicating its potential to act as a halogen bond donor. nih.govchemrxiv.org
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to characterize the topology of the electron density. researchgate.net The presence of a bond critical point (BCP) between the bromine atom and a potential halogen bond acceptor would provide evidence for a halogen bonding interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can provide quantitative insights into the strength and nature of the bond.
Non-Covalent Interaction (NCI) Analysis: This is a visualization technique that helps in identifying and characterizing non-covalent interactions in 3D space. It is based on the electron density and its derivatives and can reveal the presence of attractive or repulsive forces, including halogen bonds.
Interaction Energy Calculations: To quantify the strength of a halogen bond, the interaction energy between the halogen bond donor (this compound) and a model halogen bond acceptor would be calculated. This is typically done by comparing the energy of the interacting dimer to the energies of the individual monomers. These calculations often need to account for and correct the basis set superposition error (BSSE). nih.gov
Geometric Analysis: The directionality of the halogen bond is assessed by analyzing the bond angle (e.g., C-Br···Y) and the bond distance between the bromine atom and the acceptor atom. An angle close to 180° is characteristic of a strong halogen bond.
Expected Halogen Bonding in this compound
In the solid state, this compound could potentially form halogen bonds involving the bromine atom as the donor. The likely halogen bond acceptors within the molecule itself or in neighboring molecules would be the carbonyl oxygen or the nitrogen atom of the pyridine ring. Computational studies on similar brominated benzamide and pyridine derivatives have shown the prevalence of C-Br···O and C-Br···N halogen bonds in their crystal structures. researchgate.netresearchgate.netnih.gov
Without specific computational data for this compound, it is not possible to provide a quantitative assessment of its halogen bond strength and directionality. The tables below are representative of the types of data that would be generated from such a computational study.
Table 1: Hypothetical Halogen Bond Geometric Parameters
This table illustrates the kind of geometric data that would be obtained from a computational analysis of potential halogen bonds in this compound dimers.
| Halogen Bond Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (C-Br···Y) (°) |
| C-Br···O=C | Br | O | (Not Available) | (Not Available) |
| C-Br···N | Br | N | (Not Available) | (Not Available) |
Table 2: Hypothetical Interaction Energies and QTAIM Parameters
This table shows the type of energetic and electron density data that would be calculated to characterize the strength and nature of the halogen bonds.
| Halogen Bond Type | Interaction Energy (kcal/mol) | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ) (a.u.) |
| C-Br···O=C | (Not Available) | (Not Available) | (Not Available) |
| C-Br···N | (Not Available) | (Not Available) | (Not Available) |
Further dedicated computational research is required to determine the specific values for these parameters for this compound and to fully understand the role of halogen bonding in its supramolecular chemistry.
N 4 Bromopyridin 2 Yl Benzamide As a Synthetic Building Block and Scaffold Derivatization Strategies
Design Principles for Scaffold Modification and Diversification
The design of derivatives based on the N-(4-bromopyridin-2-yl)benzamide scaffold is guided by established medicinal chemistry principles. Modifications are strategically introduced to modulate the molecule's electronic and steric characteristics, which in turn can influence its solubility, lipophilicity, crystal packing, and interactions with biological targets. ontosight.ai
Research has shown that adding electron-withdrawing groups, such as nitro (NO₂) groups, or electron-donating groups, like methoxy (B1213986) (OCH₃) groups, to the phenyl ring can alter physical properties like solubility and crystallinity. nih.gov For instance, in the related compound 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, these substitutions affect the crystal packing arrangement. The introduction of a nitro group can also lead to the formation of intramolecular hydrogen bonds, influencing the molecule's conformation. nih.govnih.gov
Furthermore, strategic placement of substituents can enhance biological activity. In a related 4-aminopyridine (B3432731) benzamide (B126) scaffold, the introduction of 2,6-dichloro-4-cyanophenyl modifications was found to improve both the potency and selectivity of the compounds as TYK2 inhibitors. nih.gov The addition of a trimethoxy moiety to the benzamide ring in a different benzamide derivative was noted to influence the compound's lipophilicity and potential for membrane permeability. ontosight.ai These examples underscore the principle that modifying the benzamide phenyl ring is a powerful strategy for optimizing molecular properties.
Table 1: Examples of Substitutions on the Benzamide Phenyl Ring and Their Effects
| Original Scaffold | Modified Derivative | Substituent(s) | Observed Effects | Reference(s) |
| Benzamide Core | 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | 4-methoxy, 2-nitro | Alters solubility and crystal packing | nih.gov |
| Benzamide Core | N-(4-Bromo-phenyl)-4-nitro-benzamide | 4-nitro | Affects the twist of the amide group relative to the rings | nih.gov |
| 4-Aminopyridine Benzamide | 2-chloro-4-cyano-6-fluoro-N-(2-(2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide | 2,6-dichloro, 4-cyano | Improved potency and selectivity | nih.gov |
The pyridine (B92270) ring offers another crucial handle for derivatization. Modifications here can range from changing the position of the bromine atom to replacing it entirely with other functional groups. Such changes can significantly alter steric interactions, hydrophobicity, and the potential for hydrogen bonding.
Replacing the bromine atom at the 4-position with other groups is a common strategy. For example, creating N-(4-methylpyridin-2-yl)benzamide by substituting the bromine with a methyl group reduces the molecular weight and hydrophobicity. Introducing methyl groups at other positions, such as the 6-position, has been shown to enhance lipophilicity, which can improve membrane permeability.
Complete replacement of the bromine with other functional groups leads to new classes of derivatives. The synthesis of N-(4-aminopyridin-2-yl)amides, where an amino group replaces the bromine, has been explored to develop B-Raf(V600E) inhibitors. nih.gov In another example, the bromine was replaced with a 2-fluorophenoxy group to create potential c-Met kinase inhibitors. nih.gov The incorporation of various functional groups like amino, hydroxy, or even fusing other heterocyclic rings to the pyridine nucleus is a general strategy to enhance the bioactivity of pyridine-containing compounds. nih.gov
The amide nitrogen and the associated carbonyl group form the central linkage of the scaffold. While direct alkylation or arylation at the amide nitrogen is less common for this specific scaffold in the reviewed literature, diversification is primarily achieved by replacing the entire benzamide moiety. This leads to the creation of analogues with fundamentally different linker properties, such as ureas, thioureas, or different carboxamides.
This approach effectively diversifies the hydrogen-bonding capacity and rotational freedom around the central bond. For instance, replacing the benzamide with a cyclopropanecarboxamide (B1202528) introduces a rigid, three-dimensional element in place of a planar phenyl ring. nih.govnih.gov The synthesis of thiourea (B124793) analogues, which involves replacing the amide's C=O group with a C=S group, represents a significant structural and electronic perturbation, altering the linker's properties and its potential interactions with biological targets. nih.gov
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues of this compound leverages the reactivity of its constituent parts, primarily starting from 4-bromo-2-aminopyridine. Standard organic chemistry reactions are employed to build a diverse library of related compounds.
A straightforward method to generate carboxamide derivatives is through the acylation of 4-bromo-2-aminopyridine with various acyl chlorides or anhydrides. For example, N-(4-bromopyridin-2-yl)acetamide can be synthesized by reacting 4-bromo-2-aminopyridine with acetyl chloride in the presence of a base like pyridine. This reaction proceeds readily at room temperature to afford the desired acetamide (B32628) derivative in good yield.
Similarly, more complex carboxamides can be prepared. The synthesis of cyclopropanecarboxamide derivatives has proven to be a fruitful strategy in drug discovery. nih.gov For instance, research on TYK2 inhibitors involved the creation of (1R,2R)-2-fluorocyclopropylamide modifications on a related scaffold to enhance potency and selectivity. nih.gov The general synthetic route involves the coupling of the aminopyridine core with the corresponding carboxylic acid, often activated as an acid chloride or through the use of peptide coupling reagents.
Table 2: Synthesis of N-(4-bromopyridin-2-yl)carboxamide Derivatives
| Starting Material | Reagent | Derivative Name | Reference(s) |
| 4-bromo-2-aminopyridine | Acetyl chloride | N-(4-bromopyridin-2-yl)acetamide | |
| 4-substituted-2-aminopyridine | Cyclopropanecarbonyl chloride | N-(4-substituted-pyridin-2-yl)cyclopropanecarboxamide | nih.govnih.gov |
Thiourea analogues of this compound can be synthesized to explore different chemical space. The key reaction involves the conversion of the primary amine of 4-bromo-2-aminopyridine into a thiourea moiety. This is typically achieved by reacting the aminopyridine with an appropriate isothiocyanate.
While direct synthesis of a thiourea analogue of this compound is not detailed in the provided sources, the synthesis of related structures provides a clear blueprint. For example, benzamide derivatives containing a thiourea linker have been synthesized by reacting benzoyl isothiocyanate with various sulfonamides. nih.gov Applying this logic, one could synthesize N-((4-bromopyridin-2-yl)carbamothioyl)benzamide by reacting 4-bromo-2-aminopyridine with benzoyl isothiocyanate.
Furthermore, simpler urea (B33335) analogues, which are structurally similar, have been synthesized. N-(4-bromopyridin-2-yl)-N'-ethylurea is prepared from 4-bromo-2-aminopyridine, indicating that the aminopyridine nitrogen is sufficiently nucleophilic to react with isocyanates and, by extension, isothiocyanates. chemicalbook.com This strategy allows for significant structural variation by changing the substituent on the isothiocyanate, leading to a wide range of thiourea-containing analogues.
Exploration of Halogenated Pyridine/Benzamide Derivatives
The exploration of halogenated derivatives related to this compound is a key strategy for modulating physicochemical and biological properties. The type, number, and position of halogen atoms can significantly influence molecular conformation, lipophilicity, and potential for intermolecular interactions. ontosight.ai For instance, dihalogenated pyridines such as 2-bromo-4-fluoropyridine (B1291336) serve as building blocks for synthesizing more complex ligands and catalysts. ossila.com
Table 1: Examples of Halogenated Pyridine/Benzamide Derivatives and Key Features
| Compound Name | Key Structural Features | Noted Applications/Interactions | Source |
| 2-Bromo-4-fluoropyridine | Dihalogenated pyridine ring | Intermediate for ligand and catalyst synthesis. ossila.com | ossila.com |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Brominated benzoyl group, substituted phenyl ring | Exhibits C-H⋯Br and Br⋯O intermolecular interactions in crystal structure. nih.gov | nih.gov |
| 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | Brominated and substituted benzamide core | Used as a chemical probe for studying receptor binding. nih.gov | nih.gov |
| 2-Bromo-4-fluorobenzonitrile | Bromine and fluorine on a benzonitrile (B105546) core | Versatile building block for active pharmaceutical ingredients (APIs). ossila.com | ossila.com |
Structure-Activity Relationship (SAR) Studies from a Chemical Perspective
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues correlates with their chemical behavior and interactions with other molecules. These studies systematically modify the scaffold to identify key structural motifs responsible for specific properties.
Influence of Substituent Position and Electronic Nature on Molecular Conformation and Recognition Features
The three-dimensional shape and electronic properties of benzamide derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. nih.gov These features, in turn, govern how the molecule recognizes and interacts with other chemical entities.
Substituents also exert powerful electronic effects. Electron-donating or electron-withdrawing groups alter the polarity and hydrogen-bonding capacity of the molecule. nih.gov Studies on substituted benzamides have shown that polar groups on the benzamide ring, even at meta and para positions, can play a crucial role in binding affinity by orienting the molecule correctly for interaction, without directly contacting the target site. nih.gov The interplay of these steric and electronic effects allows for the fine-tuning of molecular recognition features, which is a central theme in the design of molecules with specific functions. nih.gov
Table 2: Effect of Substituent Position on Benzamide Properties
| Substituent Position | Type of Effect | Consequence | Source |
| Ortho | Steric Hindrance | Twists amide group out of ring plane, disrupting coplanarity and conjugation. nih.govresearchgate.net | nih.govresearchgate.net |
| Meta/Para | Electronic Effects | Modulates polarity and hydrogen-bonding capacity, influencing binding orientation. nih.gov | nih.gov |
| Para | Electronic Effects | Influences lipophilicity and pKa through electronic donation or withdrawal. nih.gov | nih.gov |
The Role of the Bromine Atom in Mediating Intermolecular Interactions and Chemical Reactivity
The bromine atom on the pyridine ring of this compound is not merely a placeholder; it plays a definitive role in the molecule's chemical properties. Its influence extends to both non-covalent intermolecular interactions and chemical reactivity.
From an intermolecular perspective, the bromine atom can participate in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. It can also engage in weaker interactions, such as the C-H⋯Br and Br⋯O contacts observed in the crystal structure of related compounds. nih.gov These interactions are crucial for determining how molecules pack in the solid state and can influence recognition at a binding site.
From a synthetic standpoint, the bromine atom is a highly versatile functional group. As a halogen, it activates the pyridine ring for certain reactions and serves as a key handle for palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the transformation of the initial scaffold into more complex molecules. This utility is central to its role as a building block in synthetic chemistry.
Chemical Space Exploration of Benzamide Analogues
Exploring the chemical space around the this compound scaffold involves generating a library of analogues with systematic structural variations. This exploration aims to map how changes in the molecule's structure affect its properties, leading to the discovery of novel compounds with enhanced or entirely new functions. nih.gov
The derivatization strategies are diverse and can target multiple locations on the scaffold:
Benzamide Ring Substitution: Introducing various substituents (e.g., ethoxy, nitro, amino groups) on the benzoyl ring can modulate electronic properties and solubility. nih.govontosight.ai
Pyridine Ring Modification: Besides the bromine atom, other positions on the pyridine ring can be substituted to alter steric and electronic properties. nih.gov
Amide Linker Modification: While less common, changes to the amide bond itself can impact conformational rigidity.
N-Substituent Variation: Replacing the benzoyl group with other acyl groups or modifying the pyridine ring to other heterocycles allows for significant leaps in chemical space. mdpi.com
For instance, research into benzamide analogues has led to the identification of compounds with a wide range of biological activities. ontosight.ai The synthesis and screening of numerous analogues, such as those of 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, have provided detailed SAR information, guiding the design of more potent and selective molecules. nih.gov
Table 3: Strategies for Benzamide Analogue Exploration
| Modification Site | Strategy | Purpose | Source |
| Benzoyl Ring | Varying para/meta/ortho substituents | Modulate electronics, solubility, and binding orientation. nih.govontosight.ai | nih.govontosight.ai |
| Pyridine Ring | Substitution at other positions | Fine-tune steric hindrance and basicity. nih.gov | nih.gov |
| N-Substituent | Replacement of the benzoyl group | Explore different pharmacophores and core structures. mdpi.comwalshmedicalmedia.com | mdpi.comwalshmedicalmedia.com |
| Overall Scaffold | Introduction of new ring systems | Develop novel chemical entities with unique properties. ontosight.ai | ontosight.ai |
Utility in the Synthesis of Complex Heterocyclic Systems and Novel Chemical Entities
This compound is a valuable precursor for the construction of more elaborate molecular structures, particularly complex heterocyclic systems. nih.gov The strategic placement of the bromine atom on the electron-deficient pyridine ring makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions.
This functionality allows chemists to use the compound as a foundational piece to "build out" more complex molecules. Common synthetic transformations include:
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, creating bi-aryl systems or linking the pyridine to other heterocyclic rings.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further elaborated.
Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a new nitrogen-based substituent.
Heck Coupling: Reaction with alkenes to form substituted pyridines.
Through these and other synthetic methods, the relatively simple benzamide scaffold can be converted into novel, polycyclic heterocyclic systems. For example, benzamide-based scaffolds have been used to synthesize fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govnih.govtriazines. nih.gov This synthetic utility underscores the importance of this compound not just as a molecule with its own properties, but as an enabling tool for accessing new and potentially valuable areas of chemical space.
Future Research Directions and Emerging Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of amide bonds is one of the most performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant waste. ucl.ac.uk The future of synthesizing N-(4-bromopyridin-2-yl)benzamide lies in the adoption of greener and more atom-economical approaches.
Key areas of development include:
Catalytic Amidation: Moving away from wasteful coupling reagents, research is focusing on developing catalytic methods for direct amide formation. ucl.ac.uk For instance, Ni-based metal-organic frameworks have shown promise as reusable heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)arylamides, achieving high yields and allowing for catalyst recovery and reuse. researchgate.net Similarly, bimetallic catalysts like Fe2Ni-BDC are being explored for amidation reactions. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents. rasayanjournal.co.in Microwave-assisted synthesis, in particular, has been recognized as a green chemistry tool for preparing pyridine (B92270) derivatives efficiently. nih.gov
Solvent-Free and Biocatalytic Methods: The development of solvent-less reaction conditions, such as the direct heating of reactants with a green catalyst like boric acid, represents a significant step towards sustainable amide synthesis. researchgate.net Furthermore, biocatalytic methods using enzymes in low-water systems are gaining traction as a highly specific and environmentally benign alternative. rsc.org
| Synthetic Approach | Advantages | Challenges | References |
| Heterogeneous Catalysis (e.g., MOFs) | Reusability, ease of separation, high yield. | Catalyst stability, potential for metal leaching. | researchgate.netmdpi.com |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. | Scalability, specialized equipment required. | rasayanjournal.co.innih.gov |
| Biocatalysis | High selectivity, mild conditions, biodegradable. | Enzyme stability, substrate scope limitations. | rsc.org |
| Solvent-Free Synthesis | Reduced solvent waste, simplified workup. | Potential for thermal decomposition of reactants. | researchgate.net |
Application of Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates
A complete understanding of a reaction mechanism requires the detection and characterization of transient intermediates. Future studies on the synthesis of This compound will increasingly rely on advanced, in-situ spectroscopic techniques to capture these fleeting species.
Operando Spectroscopy: Techniques like in-situ UV-vis, Raman, and IR spectroscopy allow for the real-time monitoring of catalytic reactions as they occur. researchgate.net This provides invaluable data on the state of the catalyst and the formation of intermediates under actual reaction conditions. For example, in-situ Diffuse Reflectance UV-vis-NIR spectroscopy has been used to study the evolution of copper species in zeolite catalysts. researchgate.net
Advanced NMR Techniques: Specialized NMR experiments can be used to investigate the reaction of amides with activating agents, helping to identify key pyridinium (B92312) intermediates. researchgate.net In-situ NMR monitoring has been successfully used to identify the active catalyst resting state in nickel-catalyzed carbonylative coupling reactions. acs.org
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to detect and identify intermediates in complex reaction mixtures.
These methods will provide a dynamic picture of the reaction pathway, moving beyond the static analysis of starting materials and final products.
Deeper Mechanistic Investigations of Novel Reactivity Pathways
Beyond established amidation methods, future research will delve into novel reactivity pathways for forming the This compound core. This involves both experimental and computational approaches to uncover and understand new mechanisms. For instance, a proposed mechanism for the formation of N-(pyridin-2-yl)-benzamides from 2-aminopyridine (B139424) and trans-β-nitrostyrene involves an initial Michael addition followed by subsequent transformations catalyzed by a bimetallic framework. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in mapping potential energy surfaces, calculating transition state energies, and predicting the feasibility of new reaction pathways. nih.gov This synergy between theoretical predictions and experimental validation will accelerate the discovery of unprecedented chemical transformations.
Integration of Machine Learning and AI in the Prediction of Reactivity and Synthetic Routes
Retrosynthesis Prediction: AI platforms, often using transformer-based models trained on vast reaction databases, can propose novel and efficient retrosynthetic routes. chemcopilot.compreprints.org This is particularly valuable for complex heterocyclic systems where traditional analysis can be biased or limited. chemrxiv.orgchemrxiv.org
Reactivity and Yield Prediction: ML models can predict the outcome of a reaction, including its yield and selectivity, by learning from existing experimental data. researchgate.net These models use molecular descriptors to quantify the features of reactants and catalysts, allowing them to predict the reactivity of new combinations. youtube.comnih.gov This data-driven approach can significantly reduce the number of experiments needed for optimization. nih.gov
Reaction Condition Optimization: ML algorithms can guide the optimization of reaction conditions (e.g., catalyst, solvent, temperature) by intelligently exploring the parameter space. beilstein-journals.org This accelerates the development of high-performing synthetic protocols.
The integration of AI promises to not only speed up the discovery of synthetic routes but also to uncover non-intuitive pathways that a human chemist might overlook. nih.gov
Exploration of New Chemical Space through Rational Scaffold Derivatization and Combinatorial Approaches
The N-(pyridin-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry. nih.govnih.gov Future research will focus on systematically exploring the chemical space around this core to discover analogues with enhanced properties.
Scaffold Hopping: This computational technique involves replacing a core molecular scaffold with another that maintains similar 3D spatial arrangements of key functional groups but possesses different atomic composition. nih.govacs.org Starting from the This compound structure, scaffold hopping could identify novel heterocyclic cores with improved drug-like properties. nih.gov
Combinatorial Chemistry: By systematically varying the substituents on both the pyridine and benzoyl rings, large libraries of analogues can be synthesized and screened. This can be achieved through parallel synthesis techniques, allowing for the rapid generation of structure-activity relationship (SAR) data. nih.gov The synthesis of various N-pyridin-2-yl benzamide (B126) analogues has been undertaken to explore their potential as allosteric activators of glucokinase. nih.govresearchgate.net
Rational, Structure-Based Design: As the biological targets of these compounds are identified, structure-based design will guide the synthesis of derivatives with improved potency and selectivity. This involves using computational docking and molecular dynamics to predict how modifications to the molecule will affect its binding to a target protein. nih.gov
Through these approaches, the core structure of This compound will serve as a launchpad for the discovery of new chemical entities with tailored functions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromopyridin-2-yl)benzamide, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The compound is typically synthesized via acylation of 4-bromo-2-aminopyridine with benzoyl chloride derivatives. A common approach involves reacting ortho-substituted benzoyl chlorides (e.g., ortho-toluyl chloride) with potassium thiocyanate in acetone to generate an isothiocyanate intermediate, followed by condensation with the amine . Optimization includes controlling solvent polarity (e.g., acetone or dichloromethane), temperature (20–60°C), and stoichiometric ratios. Yields exceeding 80% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and bromopyridine signals (e.g., C4-Br at δ 110–120 ppm in ) .
- Elemental Analysis : Validate purity (>95%) via CHNS analysis .
- X-ray Crystallography : For unambiguous structural confirmation, refine data using programs like SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) .
Q. How can researchers assess the purity and stability of this compound during storage?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for benzamides) .
- Stability Studies : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives for targeted biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., PARP-1, kinase domains) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Br) with bioactivity using descriptors like Hammett constants (σ) .
- MD Simulations : Validate stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodological Answer :
- Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation about the amide bond) causing spectral broadening .
- Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping reflections in problematic crystals .
Q. How do researchers statistically analyze bioactivity data (e.g., IC₅₀) for this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with Post Hoc Tests : Apply Duncan’s test or Tukey’s HSD for multi-group comparisons (p < 0.05) .
- Error Propagation : Report 95% confidence intervals for IC₅₀ values derived from triplicate experiments .
Q. What experimental and computational approaches elucidate the structure-activity relationship (SAR) of this compound in anticancer studies?
- Methodological Answer :
- Fragment-Based Design : Replace Br with F, Cl, or NO₂ to modulate lipophilicity (logP) and target engagement .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications .
- In Vivo Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in this compound?
- Methodological Answer :
- Basis Set Selection : Upgrade from 6-31G* to def2-TZVP for improved electron correlation .
- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement parameters .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to mimic crystal packing forces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
